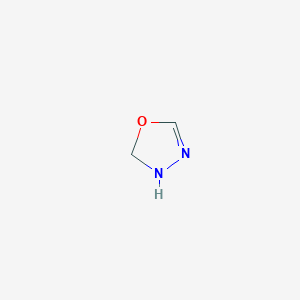

2,3-Dihydro-1,3,4-oxadiazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C2H4N2O |

|---|---|

Peso molecular |

72.07 g/mol |

Nombre IUPAC |

2,3-dihydro-1,3,4-oxadiazole |

InChI |

InChI=1S/C2H4N2O/c1-3-4-2-5-1/h1,4H,2H2 |

Clave InChI |

RZQQXRVPPOOCQR-UHFFFAOYSA-N |

SMILES canónico |

C1NN=CO1 |

Origen del producto |

United States |

Synthetic Methodologies for 2,3 Dihydro 1,3,4 Oxadiazole and Its Derivatives

Cyclization-Based Synthetic Strategies

Cyclization reactions form the cornerstone of 2,3-dihydro-1,3,4-oxadiazole synthesis, typically involving the formation of the oxadiazole ring from an acyclic precursor. These methods are widely employed due to their reliability and the accessibility of starting materials.

Hydrazone Cyclization using Acetic Anhydride (B1165640) or Acid Chlorides

A prevalent method for the synthesis of 2,3-dihydro-1,3,4-oxadiazoles involves the cyclization of hydrazide-hydrazones using acetic anhydride or various acid chlorides. researchgate.netjrespharm.com This reaction proceeds through the acetylation of the hydrazone nitrogen, followed by an intramolecular cyclization to form the this compound ring. The use of acetic anhydride typically leads to the formation of 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. researchgate.netiugaza.edu.ps

Similarly, acid chlorides such as benzoyl chloride can be employed, resulting in the corresponding 3-benzoyl derivatives. journalagent.com The reaction conditions often involve heating the hydrazone with the cyclizing agent. journalagent.com In some instances, a base like pyridine (B92270) is used, particularly with acid chlorides. journalagent.com This method is versatile and has been applied to a wide range of hydrazones derived from various aromatic aldehydes and acid hydrazides. researchgate.net For example, the reaction of aryl-substituted hydrazones of 4-fluorobenzoic acid hydrazide with acetic anhydride yields various 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. researchgate.net

| Starting Hydrazone | Cyclizing Agent | Product | Reference |

| N'-(substituted-benzylidene) isonicotinohydrazide | Acetic Anhydride | 3-acetyl-2-(pyridin-4-yl)-5-substituted-2,3-dihydro-1,3,4-oxadiazole | researchgate.net |

| Hydrazones of 3-chloro-1-benzo[b]thiophene-2-carbohydrazine | Acetic Anhydride | 3-acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-substituted phenyl-2,3-dihydro-1,3,4-oxadiazoles | researchgate.net |

| Aroylhydrazones | Benzoyl Chloride/Pyridine | 3-benzoyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles | journalagent.com |

| Glyoxal bis(aroylhydrazones) | Acetic Anhydride | bis(3-acetyl-5-aryl-2,3-dihydro-1,3,4-oxadiazol-2-yl) | journalagent.com |

Oxidative Cyclization Protocols (e.g., with iodine and mercuric oxide)

While oxidative cyclization of hydrazones is a common route to fully aromatic 1,3,4-oxadiazoles, certain conditions can be modulated to yield the dihydro counterparts. journalagent.commedicaljournal-ias.org However, the use of strong oxidizing agents like iodine in the presence of yellow mercuric oxide typically leads to the formation of 2,5-diaryl-1,3,4-oxadiazoles through dehydrogenation of the initially formed dihydro ring. journalagent.commedicaljournal-ias.org The reaction is generally carried out in a dry, inert solvent like ether. journalagent.com It is important to note that for the specific synthesis of stable 2,3-dihydro-1,3,4-oxadiazoles, this method is less commonly employed than the acylative cyclization methods, as the dihydro intermediates are often susceptible to oxidation under these conditions.

| Starting Material | Reagents | Product | Reference |

| Aroylhydrazones | Iodine, Yellow Mercuric Oxide | 2,5-Diaryl-1,3,4-oxadiazoles (via dihydro intermediate) | journalagent.commedicaljournal-ias.org |

| Glyoxal bis(aroylhydrazones) | Iodine, Yellow Mercuric Oxide | bis(5-aryl-1,3,4-oxadiazol-2-yl) | journalagent.com |

Condensative Cyclization Reactions

Condensative cyclization is a broad term that encompasses reactions where a small molecule, often water, is eliminated during the ring-forming step. In the context of this compound synthesis, this term is often used to describe the reactions of hydrazones with reagents like acetic anhydride or acid chlorides, as discussed in section 2.1.1. journalagent.com The reaction of hydrazones with acetic anhydride, for instance, can be considered a condensative cyclization where acetic acid is formally eliminated. journalagent.com Similarly, the reaction with benzoyl chloride in the presence of pyridine results in the formation of the dihydro-oxadiazole ring with the elimination of hydrogen chloride, which is neutralized by the base. journalagent.com

One-Pot Multicomponent Reaction (MCR) Approaches

One-pot multicomponent reactions (MCRs) have gained prominence in organic synthesis for their efficiency in building complex molecules from simple starting materials in a single step. For the synthesis of this compound derivatives, MCRs offer a streamlined alternative to traditional multi-step procedures. While many MCRs in this field lead to the fully aromatized 1,3,4-oxadiazole (B1194373) ring, specific examples for the direct synthesis of the 2,3-dihydro derivatives are less common but emerging. An example of a one-pot synthesis involves the reaction of acid hydrazides with carbon disulfide to form 1,3,4-oxadiazole-2-thiones, which exist in tautomeric equilibrium with their thiol forms. asianpubs.org These intermediates can then be further functionalized in the same pot. asianpubs.org

Catalyst-Mediated Synthesis

The use of catalysts can provide milder reaction conditions, improved yields, and higher selectivity in the synthesis of 2,3-dihydro-1,3,4-oxadiazoles. Organocatalysis, in particular, has emerged as a powerful tool in this area.

Organocatalytic Cyclization

Organocatalytic methods offer a metal-free approach to the synthesis of 2,3-dihydro-1,3,4-oxadiazoles. A notable example is the intramolecular cascade cyclization of hydrazone-carboxylic acids to form fused tricyclic 2,3-dihydro-1,3,4-oxadiazoles. acs.orgacs.orgnih.gov This reaction is efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of pivaloyl chloride and diisopropylethylamine (iPr2NEt). acs.orgacs.orgnih.gov The proposed mechanism involves the formation of a mixed anhydride, followed by an intramolecular cyclization of the hydrazone onto the anhydride. acs.org This is succeeded by a second intramolecular cyclization to form the fused this compound ring system. acs.org This method is effective for a range of substituted hydrazone-carboxylic acids, providing high yields under mild conditions. acs.org

| Substrate | Catalyst | Reagents | Product | Reference |

| Hydrazone-carboxylic acids | DABCO | Pivaloyl chloride, iPr2NEt | Fused tricyclic 2,3-dihydro-1,3,4-oxadiazoles | acs.orgacs.orgnih.gov |

Transition Metal-Catalyzed Methods

Transition metal catalysis offers efficient and selective pathways for the synthesis of 1,3,4-oxadiazole cores, often under mild conditions with broad functional group tolerance. Key examples include methods catalyzed by iron and copper.

A notable iron-catalyzed method involves the oxidative cyclization of aroyl hydrazones. This approach utilizes a cationic Fe(III)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system to produce 2,5-disubstituted 1,3,4-oxadiazoles. The reaction proceeds efficiently under an oxygen atmosphere at mild temperatures, demonstrating high yields and accommodating a wide range of substrates with both electron-donating and electron-withdrawing groups. thieme-connect.comresearchgate.netorganic-chemistry.org The use of oxygen as the terminal oxidant makes this an environmentally conscious choice. organic-chemistry.org

Copper catalysis has also been extensively explored. One effective protocol achieves the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids. nih.govnih.govacs.org This method operates via a copper-catalyzed dual oxidation process under an oxygen atmosphere, involving the oxidative decarboxylation of the arylacetic acid followed by the oxidative functionalization of the imine C-H bond. nih.govacs.org This approach is advantageous as it avoids the use of expensive ligands and provides high yields. nih.govnih.gov Another innovative copper-catalyzed, one-pot reaction synthesizes 1,3,4-oxadiazol-2(3H)-ones from aryl hydrazides and arylboronic acids, using dimethylformamide (DMF) as the carbonyl source. researchgate.net

| Catalyst System | Starting Materials | Key Features | Yield | Reference |

|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O / TEMPO | Aroyl hydrazones | Mild conditions (35 °C), O₂ as oxidant, broad scope. | High (up to 92%) | thieme-connect.comorganic-chemistry.org |

| CuCl | Hydrazides and Arylacetic acids | One-pot dual oxidation, ligand-free, O₂ atmosphere. | Good to Excellent (up to 92%) | nih.govnih.gov |

| Copper catalyst | Aryl hydrazides and Arylboronic acids | One-pot, uses DMF as a carbonyl source. | Moderate to Good (34-72%) | researchgate.net |

Green Chemistry Approaches and Environmentally Benign Syntheses

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of 1,3,4-oxadiazole derivatives have been developed. These approaches aim to minimize waste, reduce energy consumption, and avoid hazardous reagents and solvents. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating reaction times and often improving yields compared to conventional heating. wjarr.combenthamdirect.com Numerous protocols utilize microwave irradiation for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, in some cases reducing reaction times from hours to mere minutes. nih.govacs.org These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net For instance, the cyclization of N'-(substituted-benzylidene) isonicotinohydrazide derivatives in acetic anhydride can be efficiently conducted using microwave heating.

Other green techniques include grinding or mechanochemical synthesis, which provides a solvent-free alternative to conventional methods. researchgate.netorganic-chemistry.org Visible-light photoredox catalysis represents another innovative and sustainable approach, enabling the oxidative heterocyclization of semicarbazones or the cyclization of acyl hydrazides under mild, metal-free conditions. researchgate.netorganic-chemistry.org The use of non-toxic, recoverable catalysts and aqueous reaction media are also key features of green synthetic strategies for this heterocyclic system. researchgate.net

| Green Technique | Starting Materials | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Hydrazides and Aromatic aldehydes | Solvent-free or minimal solvent (e.g., DMF) | Rapid reaction times (minutes vs. hours), high yields. | benthamdirect.comnih.govacs.org |

| Grinding (Mechanochemistry) | Hydrazides and Aldehydes with Iodine | Solvent-free, solid-state | Eliminates bulk solvents, simple procedure. | researchgate.net |

| Visible-Light Photoredox Catalysis | Semicarbazones or Acyl hydrazides | Eosin Y or other organic dye catalyst, visible light | Metal-free, uses light as a renewable energy source. | researchgate.netorganic-chemistry.org |

| Ultrasound-Assisted Synthesis | Benzofuran hydrazide and Aromatic acids | Solvent (e.g., POCl₃) | Improved yields and shorter reaction times compared to conventional methods. | researchgate.net |

Stereoselective Synthesis of Chiral this compound Scaffolds

The development of synthetic methods to produce chiral, enantiomerically pure this compound scaffolds is crucial for applications in medicinal chemistry and asymmetric catalysis. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the formation of a specific stereoisomer.

One powerful strategy for achieving enantioselectivity is through the use of chiral starting materials. For example, the stereoselective synthesis of 1,3,4-oxadiazole derivatives has been accomplished starting from α,β-unsaturated carboxylic acids derived from naturally occurring chiral monoterpenes like (−)-myrtenal. nih.gov The inherent chirality of the starting material directs the stereochemical outcome of the subsequent transformations, which include coupling with acyl hydrazines followed by a dehydrative ring closure. nih.gov

Another key approach is asymmetric catalysis, where a chiral catalyst influences the formation of one enantiomer over the other. While direct catalytic asymmetric synthesis of the this compound ring is an emerging area, analogous systems demonstrate the principle's viability. For instance, the enantioselective synthesis of the isomeric 2,3-dihydro-1,2,4-oxadiazoles has been achieved with high stereocontrol via a [3+2] cycloaddition reaction between chiral oxaziridines and nitriles. thieme-connect.comthieme-connect.com Organocatalysis also presents a promising route; fused bicyclic 2,3-dihydro-1,3,4-oxadiazoles have been synthesized through an intramolecular cascade cyclization of hydrazone-carboxylic acids using a chiral organocatalyst. researchgate.net Furthermore, the separation of racemic mixtures of chiral 2,3-dihydro-1,3,4-oxadiazoles by enantioselective HPLC has been reported, allowing for the isolation and study of individual enantiomers.

| Stereoselective Strategy | Precursors/Reagents | Methodology | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Precursor | Monoterpene-based carboxylic acids (e.g., from (−)-myrtenal) and Acyl hydrazines | Coupling followed by POCl₃-mediated cyclodehydration. | Synthesis of chiral pinane-based 1,3,4-oxadiazoles. | nih.gov |

| [3+2] Cycloaddition (Analogous System) | Chiral oxaziridines and Nitriles | Cycloaddition reaction with selective C-O bond cleavage. | Enantiomerically pure 2,3-dihydro-1,2,4-oxadiazoles. | thieme-connect.comthieme-connect.com |

| Organocatalysis | Hydrazone-carboxylic acids | Intramolecular cascade cyclization catalyzed by DABCO. | Fused bicyclic 2,3-dihydro-1,3,4-oxadiazoles. | researchgate.net |

Reaction Mechanisms and Reactivity Profiles of 2,3 Dihydro 1,3,4 Oxadiazole Scaffolds

Mechanistic Pathways of Ring Formation

The construction of the 2,3-dihydro-1,3,4-oxadiazole ring can be achieved through several synthetic strategies, most notably via Schiff base cyclization and variations of the Huisgen reaction.

Schiff Base Cyclization

A prevalent and robust method for synthesizing this compound derivatives involves the cyclization of hydrazones, which are formed from the condensation of hydrazides with aldehydes or ketones. iugaza.edu.psuni-regensburg.dederpharmachemica.com This process is typically facilitated by a dehydrating agent, such as acetic anhydride (B1165640), which also often leads to the acetylation of the nitrogen at position 3. iugaza.edu.psuni-regensburg.de

The mechanism for this cyclization is initiated by the deprotonation of the amide N-H. The resulting oxygen anion then acts as a nucleophile, attacking the carbon atom of the imine (C=N) bond. This intramolecular attack leads to the formation of the five-membered ring, generating a nitrogen anion at the 3-position, which is subsequently acetylated by the acetic anhydride. uni-regensburg.de

An alternative to chemical reagents is the use of microwave radiation, which has been shown to facilitate the synthesis of N-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazolines in shorter reaction times compared to traditional refluxing methods. iugaza.edu.ps

Huisgen Reaction Variants

While less common for the direct synthesis of the dihydro form, the Huisgen reaction is a key method for forming the related 1,3,4-oxadiazole (B1194373) ring, which can be considered the oxidized counterpart. researchgate.netnih.gov This reaction typically involves the interaction of a tetrazole with an acid chloride or anhydride. uni-regensburg.deresearchgate.netnih.gov The mechanism proceeds through the N-acylation of the tetrazole, which forms an unstable intermediate. nih.gov This intermediate then undergoes a rearrangement with the extrusion of nitrogen gas, leading to a 1,5-dipole that subsequently cyclizes to form the 1,3,4-oxadiazole ring. uni-regensburg.denih.gov

Ring Transformations and Rearrangement Reactions

The this compound ring can undergo several transformation and rearrangement reactions, highlighting its synthetic utility. A notable transformation is the conversion of 2,3-dihydro-1,3,4-oxadiazoles into 4,5-dihydro-1,2,4-triazoles. semanticscholar.org This rearrangement can be accomplished by reacting the oxadiazole derivative with ammonia, which involves a ring-opening of the oxadiazole followed by recyclization to form the triazole ring. semanticscholar.org

Furthermore, some 1,2,4-oxadiazoles, an isomeric form, have been observed to undergo the Boulton-Katritzky rearrangement, particularly 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles, which are unstable in the presence of acids and bases and rearrange to form spiropyrazolinium salts. mdpi.com While not a direct reaction of the this compound system, it illustrates the potential for rearrangement within the broader oxadiazole family.

Substituent Effects on Reactivity and Stability

The reactivity and stability of the this compound ring are significantly influenced by the nature of the substituents at various positions. The parent 1,3,4-oxadiazole ring is thermally stable, and this stability is generally increased with the presence of substituents, especially aryl and perfluoroalkyl groups. derpharmachemica.comrroij.com

The electronic properties of the substituents play a crucial role. The 1,3,4-oxadiazole ring is considered electron-deficient due to the presence of three electronegative heteroatoms. thieme-connect.de This makes electrophilic substitution at the carbon atoms (positions 2 and 5) difficult. rroij.comnih.gov Conversely, the nitrogen atoms (positions 3 and 4) have a higher electron density, making them susceptible to electrophilic attack. derpharmachemica.comrroij.com

Nucleophilic attack generally occurs at the carbon atoms. rroij.comresearchgate.net The presence of a good leaving group at the 2- or 5-position can facilitate nucleophilic aromatic substitution. thieme-connect.de However, nucleophilic addition can often lead to ring opening, forming acylhydrazines. thieme-connect.de The stability of the ring towards hydrolysis, for instance, is a key consideration, with some derivatives being sensitive to basic conditions, leading to ring cleavage. uni-regensburg.de

Exploration of Tautomeric Equilibria in Substituted Systems

Tautomerism is an important consideration in substituted oxadiazole systems, particularly for those bearing hydroxyl, mercapto, or amino groups at the 2-position of the fully aromatic 1,3,4-oxadiazole ring. These substituents can exist in equilibrium with their tautomeric forms. arabjchem.orgnih.govresearchgate.net

2-Hydroxy-1,3,4-oxadiazoles can exist in equilibrium with 1,3,4-oxadiazolin-2-ones . thieme-connect.dearabjchem.orgnih.gov

2-Mercapto-1,3,4-oxadiazoles are in equilibrium with 1,3,4-oxadiazoline-2-thiones . arabjchem.orgnih.govmdpi.com Spectroscopic evidence (UV, IR, 1H-NMR, and 13C-NMR) suggests that the thione form is the predominant tautomer. arabjchem.orgnih.gov

2-Amino-1,3,4-oxadiazoles can tautomerize to the corresponding imino form. arabjchem.orgnih.gov However, studies indicate that the amino tautomer is generally the more dominant species. arabjchem.org

The position of the tautomeric equilibrium can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. researchgate.net This equilibrium is a critical factor in determining the reactivity and interaction of these molecules in various chemical and biological systems.

Structural Elucidation and Spectroscopic Characterization of 2,3 Dihydro 1,3,4 Oxadiazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2,3-dihydro-1,3,4-oxadiazole derivatives. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, often supplemented by two-dimensional (2D) NMR techniques, allows for the precise assignment of atoms and their connectivity within the molecule.

The ¹H NMR spectra of 2,3-dihydro-1,3,4-oxadiazoles exhibit characteristic signals that are diagnostic of the heterocyclic ring and its substituents. A key feature is the signal for the proton at the C2 position of the oxadiazole ring, which typically appears as a singlet or a quartet depending on the substituent at C2. For instance, in a series of 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, the C2-H proton gives a quartet signal at approximately 6.50 ppm when C2 is substituted with a methyl group. acgpubs.org In other derivatives, this proton appears as a singlet in the range of 6.78-6.95 ppm. ptfarm.pl For 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, the singlet for the CH group of the 1,3,4-oxadiazoline ring is observed between δ 7.15 and 10.01 ppm. mdpi.com

The substituents on the oxadiazole ring also give rise to predictable signals. For example, the methyl protons of an acetyl group at the N3 position typically resonate as a singlet around δ 2.15 ppm. ptfarm.pl In 3-butyryl-substituted derivatives, the methyl protons of the butyryl group appear as a triplet at approximately 1.0 ppm. acgpubs.org Aromatic protons on substituents at C2 and C5, as well as on other parts of the molecule, appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their multiplicity and coupling constants providing further structural information. acgpubs.orgptfarm.pl

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| 3-Acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-(3-nitrophenyl)-2,3-dihydro-1,3,4-oxadiazole | DMSO-d6 | 2.15 (s, 3H) | -COCH₃ | ptfarm.pl |

| 6.78 (s, 1H) | O-CH-N | ptfarm.pl | ||

| 7.59-8.11 (m, 8H) | Ar-H | ptfarm.pl | ||

| 1-(2-methyl-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)butan-1-one | DMSO-d6 | 0.98 (t, 3H) | CH₃ of butyryl | acgpubs.org |

| 1.58 (d, 3H) | CH₃ of C2-oxad. | acgpubs.org | ||

| 6.50 (q, 1H) | CH of C2-oxad. | acgpubs.org | ||

| 7.09-7.94 (m, 5H) | Ar-H | acgpubs.org | ||

| 3-[(2,5-Difluorophenylamino)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Not Specified | 5.51 (d, 2H) | CH₂ | mdpi.com |

| 3.86–3.90 (m, 7H) | OCH₃ & NH | mdpi.com | ||

| 7.02–7.53 (m, 6H) | Ar-H | mdpi.com |

The ¹³C NMR spectra provide complementary information to the ¹H NMR data, confirming the carbon framework of the this compound ring and its substituents. The carbon atom at the C2 position of the oxadiazole ring is particularly noteworthy, with its chemical shift appearing in the range of δ 88-125 ppm. acgpubs.orgmdpi.com The C5 carbon, which is part of a C=N bond, resonates further downfield, typically between δ 146 and 155 ppm. acgpubs.orgmdpi.com

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| 1-(2-methyl-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)butan-1-one | DMSO-d6 | 13.0 | CH₃ of butyryl | acgpubs.org |

| 17.5 | CH₃ of C2-oxad. | acgpubs.org | ||

| 89.7 | C2-oxad. | acgpubs.org | ||

| 146.9 | C=N, oxadiazole ring | acgpubs.org | ||

| 166.9 | C=O | acgpubs.org | ||

| 1-(5'-phenyl-1,3-dihydro-3'H-spiro[indene-2,2'- ptfarm.plscispace.comacs.orgoxadiazol]-3'-yl)butan-1-one | DMSO-d6 | 105.3 | Spiro C | acgpubs.org |

| 146.9 | C=N, oxad. | acgpubs.org | ||

| 166.9 | C=O | acgpubs.org | ||

| 3-[(3-Nitrophenylamino)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Not Specified | 57.4 | CH₂ | mdpi.com |

| 159.0 | Oxadiazole C5 | mdpi.com | ||

| 175.5 | C=S | mdpi.com |

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing long-range correlations between protons and carbons, which is crucial for confirming the connectivity of different structural fragments. For instance, HMBC analysis can show the correlation between the N-H proton and an aromatic carbon, helping to distinguish between different isomers. scispace.com These techniques provide an additional layer of confidence in the structural assignments made from one-dimensional NMR data.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Laser-Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives.

The FT-IR spectra of 2,3-dihydro-1,3,4-oxadiazoles show characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band for the C=O stretching vibration of an N-acyl group is typically observed in the range of 1640-1680 cm⁻¹. acgpubs.orgptfarm.pl The C=N stretching vibration of the oxadiazole ring appears around 1550-1610 cm⁻¹. acgpubs.orgptfarm.pl The C-O-C stretching vibrations of the heterocyclic ring are usually found in the region of 1035-1280 cm⁻¹. acgpubs.orgptfarm.pl Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. ptfarm.pl The presence and position of these bands are highly indicative of the this compound core structure.

Table 3: Selected FT-IR Data for this compound Derivatives

| Compound | Wave Number (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| 3-Acetyl-5-(3-chloro-1-benzo[b]thiophen-2-yl)-2-(3-nitrophenyl)-2,3-dihydro-1,3,4-oxadiazole | 1646 | C=O | ptfarm.pl |

| 1588 | C=N | ptfarm.pl | |

| 1273, 1035 | C-O-C | ptfarm.pl | |

| 1-(2-methyl-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)butan-1-one | 1665 | C=O | acgpubs.org |

| 1566 | C=N | acgpubs.org | |

| 1165 | C-O-C | acgpubs.org | |

| 5-(Adamantan-1-yl)-3-[(4-fluoroanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione | Not Specified | Vibrational frequencies investigated. | nih.gov |

Laser-Raman spectroscopy provides complementary vibrational information to FT-IR. For certain this compound derivatives, both FT-IR and Laser-Raman spectroscopy have been used in conjunction with quantum chemical calculations to perform detailed vibrational assignments. nih.govksu.edu.sa For example, in the Raman spectrum of 5,6,7,8-tetranitro-2,3-dihydro-1,4-benzodioxine, a related compound, strong bands characteristic of the dioxane ring and nitro groups were identified. mdpi.com This technique is particularly useful for studying the vibrational modes of the entire molecular skeleton and for samples where FT-IR analysis may be challenging.

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1,3,4 Oxadiazole

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing deep insights into the electronic structure and inherent properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the energy and wavefunction of a system.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties that govern the stability and reactivity of 1,3,4-oxadiazole (B1194373) derivatives. mdpi.comnih.gov

Researchers commonly employ hybrid functionals, such as Becke's 3-parameter Lee-Yang-Parr (B3LYP), in conjunction with basis sets like 6-31G** or 6-311G(d,p) to obtain reliable ground-state geometries and electronic data. researchgate.netresearchgate.netnih.gov These studies can elucidate the stability of different tautomers or conformers and calculate global reactivity descriptors. acs.org For instance, the ionization potential (IP), which relates to the molecule's ability to donate an electron, can be calculated to understand antioxidant potential. A lower IP value suggests a higher propensity for electron transfer, which can be a key mechanism for scavenging free radicals. nih.gov DFT studies have successfully correlated calculated reactivity descriptors with the biological activity of 1,3,4-oxadiazole compounds. researchgate.net

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) provide a fundamental understanding of electronic structure. Though less common in recent literature for complex derivatives, ab initio calculations have been used to study the photochemical isomerization and electronic effects in oxadiazole systems. researchgate.net These methods are crucial for benchmarking and validating results from other computational approaches.

Analysis of Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. wikipedia.orgossila.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acs.orgwikipedia.orgschrodinger.com A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater ease of electronic excitation. nih.govwikipedia.org This gap can be correlated with the molecule's optical and electronic properties. ossila.com DFT calculations are widely used to determine the energies of these orbitals. nih.gov For 1,3,4-oxadiazole derivatives, studies have shown that introducing different substituent groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap, thereby tuning the molecule's reactivity and potential biological activity. nih.gov For example, a study on various thieno[2,3-d]pyrimidine derivatives bearing a 1,3,4-oxadiazole ring found that compounds with a nitro substituent exhibited lower energy gaps compared to those with chloro or unsubstituted phenyl rings, indicating increased reactivity. nih.gov

| Compound Series | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4a | - | - | 3.75 | nih.gov |

| 4c | - | - | 3.18 | nih.gov |

| 4f | - | - | 3.15 | nih.gov |

| 4i | - | - | 3.25 | nih.gov |

| 4l | - | - | 3.20 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are favorable for nucleophilic attack. nih.gov Green areas represent regions of neutral potential. For 1,3,4-oxadiazole derivatives, MEP maps have been used to identify reactive sites, providing insights into how these molecules might interact with biological receptors or other chemical species. nih.govnih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used extensively in drug discovery to study how small molecules (ligands), such as 1,3,4-oxadiazole derivatives, interact with biological macromolecules like proteins and DNA. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govresearchgate.netresearchgate.net This technique estimates the binding affinity, often expressed as a binding energy or docking score, which helps in identifying potential drug candidates. nih.govnih.gov Numerous studies have employed molecular docking to investigate 1,3,4-oxadiazole derivatives as inhibitors for various protein targets, including vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), peptide deformylase, and fungal CYP51. nih.govnih.govnih.govnih.govsemanticscholar.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) simulations are then used to analyze the stability and behavior of the ligand-protein complex over time under physiological conditions. nih.gov Starting from the docked pose, MD simulations model the movements of atoms and molecules, providing insights into the dynamic nature of the interaction and confirming the stability of the predicted binding mode. nih.gov For instance, MD simulations have been used to confirm the stable binding of 1,3,4-oxadiazole derivatives within the active site of VEGFR2. nih.govnih.gov

| Compound Series | Target Protein | Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 7g | VEGFR2 | -46.32 | nih.govnih.gov |

| 7j | VEGFR2 | -48.89 | nih.govnih.gov |

| 7l | VEGFR2 | -45.01 | nih.govnih.gov |

| 7g | EGFR | -31.01 | nih.govnih.gov |

| 7j | EGFR | -33.23 | nih.govnih.gov |

| 7i | EGFR | -34.19 | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Influence on Observed Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While extensive QSAR studies have been conducted on the aromatic 1,3,4-oxadiazole scaffold to elucidate the structural requirements for various pharmacological activities, specific QSAR models dedicated exclusively to 2,3-dihydro-1,3,4-oxadiazole derivatives are not prominently featured in the reviewed scientific literature.

However, the principles and methodologies applied to the broader class of 1,3,4-oxadiazoles provide a valuable framework for understanding how structural modifications can influence biological effects. These studies are instrumental in designing more potent and selective therapeutic agents.

Research Findings on Related 1,3,4-Oxadiazole Scaffolds:

QSAR analyses on 2,5-disubstituted-1,3,4-oxadiazole derivatives have been particularly fruitful in identifying key molecular descriptors that govern their activity. For instance, studies on antifungal agents have revealed that thermodynamic and steric parameters are crucial for efficacy. ijrpc.com

One such study on a series of 2,5-disubstituted 1,3,4-oxadiazoles with antifungal activity against F. oxysporium developed a statistically significant QSAR model. The model indicated that molar refractivity and dipole moment play a significant role in the antifungal action, suggesting that both the bulk and the electronic nature of the substituents are important. ijrpc.comnahrainuniv.edu.iq An increase in molar volume was also found to be beneficial for the activity. nahrainuniv.edu.iq

In the field of anti-inflammatory and analgesic drug design, QSAR models have been developed for derivatives of common non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Naproxen, which incorporate the 1,3,4-oxadiazole ring. nih.gov Hologram QSAR (HQSAR) and Topomer QSAR studies highlighted that specific substitutions on the phenyl ring, such as chloro, methoxy, and nitro groups, were critical for enhancing biological activity. nih.gov

These computational models often employ a range of descriptors:

Electronic Descriptors: Such as dipole moment, which reflects the charge distribution within the molecule.

Steric/Topological Descriptors: Including molar refractivity and molar volume, which relate to the size and shape of the molecule.

Thermodynamic Descriptors: Which can describe the stability and reactivity of the compounds.

A representative QSAR model for the antifungal activity of 2,5-disubstituted 1,3,4-oxadiazoles is summarized in the table below.

| Model Parameter | Value | Significance |

|---|---|---|

| Correlation Coefficient (r) | 0.91 | Indicates a strong correlation between the predicted and observed activities. |

| Cross-validated R² (q²) | 0.70 | Demonstrates good internal predictive power of the model. |

| Key Descriptors | Molar Refractivity, Dipole Moment, Molar Volume | Highlights the importance of steric bulk and electronic properties for activity. |

These findings underscore the power of QSAR in rational drug design, allowing for the virtual screening and optimization of lead compounds before their synthesis, thereby saving time and resources.

Aromaticity Assessment (e.g., Nucleus-Independent Chemical Shift - NICS)

The concept of aromaticity is fundamental in chemistry to describe the unique stability and reactivity of certain cyclic, planar molecules with delocalized π-electron systems. The this compound ring, due to the presence of sp³-hybridized carbon and nitrogen atoms, is a saturated, non-planar system. Consequently, it is classified as a non-aromatic compound. derpharmachemica.com

Aromaticity assessments are therefore not typically performed on the dihydro-oxadiazole ring itself but are highly relevant for its parent aromatic counterpart, the 1,3,4-oxadiazole ring. Computational methods provide quantitative measures of aromaticity, and Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. NICS calculations determine the magnetic shielding at the center of a ring; a negative value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current).

Theoretical Investigations of the Parent 1,3,4-Oxadiazole Ring:

Computational studies have been conducted to evaluate the aromaticity of the 1,3,4-oxadiazole ring and how it is influenced by various substituents. researchgate.net These investigations often use multiple methods to provide a comprehensive picture.

NICS Calculations: Studies utilizing NICS have predicted a relatively high degree of aromaticity for the 1,3,4-oxadiazole ring. researchgate.net The magnitude of the NICS value can vary depending on the electronic nature of the substituents attached to the ring. For example, the introduction of aryl groups can lead to an accumulation of electron density within the heterocyclic ring, influencing its magnetic properties. researchgate.net

Geometric Methods (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) is another method that evaluates aromaticity based on the degree of bond length equalization in the ring. Interestingly, some studies have shown a discrepancy between NICS and HOMA results for the 1,3,4-oxadiazole ring. While NICS calculations suggest significant aromatic character, the HOMA approach has sometimes indicated a non-aromatic nature. researchgate.net This highlights that aromaticity is a multi-faceted concept and different indices can capture different aspects of it.

The table below presents illustrative NICS(0) values (calculated at the ring center) for the parent 1,3,4-oxadiazole and a related aromatic heterocycle for comparison.

| Compound | NICS(0) Value (ppm) | Indicated Character |

|---|---|---|

| 1,3,4-Oxadiazole (unsubstituted) | -9.0 to -11.0 (typical calculated range) | Aromatic |

| Benzene (reference) | ~ -9.7 (typical calculated value) | Aromatic |

| This compound | Not applicable (non-aromatic) | Non-aromatic |

Advanced Research Directions and Scaffold Functionality

Strategic Utilization as Synthetic Intermediates and Precursors in Complex Molecule Synthesis

The 2,3-dihydro-1,3,4-oxadiazole ring is a valuable building block in the synthesis of more complex chemical entities. acs.org Its utility stems from the reactivity of the ring system, which allows for various chemical modifications. A common synthetic route involves the intermolecular cyclization of hydrazones, often achieved by heating in acetic anhydride (B1165640). acs.org However, more recent and milder methods have been developed, including organocatalytic intramolecular cascade cyclizations. For instance, hydrazone-carboxylic acids can undergo intramolecular cyclization using pivaloyl chloride, iPr2NEt, and a catalytic amount of DABCO to form fused tricyclic systems containing the this compound core. acs.org This method is efficient and tolerates a wide range of substituents, enabling the creation of diverse molecular libraries for further investigation.

Another synthetic strategy involves the reaction of N-isocyanimino-triphenylphosphorane with a mixture of a secondary amine, cinnamaldehyde, and benzoic acid derivatives. This one-pot synthesis proceeds under neutral conditions at room temperature and produces disubstituted 1,3,4-oxadiazole (B1194373) derivatives in excellent yields. sphinxsai.com The interaction of an indole-3-carbaldehyde with isoniazid (B1672263) can yield an isonicotinylhydrazide, which then cyclizes with acetic anhydride to form a 3-acetyl-2,3-dihydro-1,3,4-oxadiazole derivative. japsonline.com These examples highlight the adaptability of the dihydro-oxadiazole scaffold as a precursor for constructing intricate molecular architectures.

The synthesis of 2,3-dihydro-1,3,4-oxadiazoles can also be achieved through the cyclization of N-acylated aliphatic amino acid hydrazides with carbon disulfide, leading to this compound-2-thiones. japsonline.com Furthermore, the reaction of hydrazide hydrazones, which are synthetic intermediates, can lead to the formation of 1,3,4-oxadiazoles. arabjchem.org These varied synthetic approaches underscore the importance of the this compound moiety as a versatile intermediate in organic synthesis.

Contributions to Heterocyclic Scaffold Design for Molecular Recognition

The unique structural and electronic properties of the this compound ring make it an excellent scaffold for designing molecules that can specifically interact with biological targets. researchgate.netijper.org

Principles for Modulating Ligand-Receptor Interactions

The this compound scaffold serves as a bioisostere for amide and ester functionalities, a key principle in medicinal chemistry to improve metabolic stability without sacrificing biological activity. researchgate.net This substitution allows for the maintenance of crucial hydrogen bonding interactions with biological receptors. researchgate.net The stereochemistry at the C5 position of the dihydro-oxadiazole ring has been identified as a critical factor in modulating the potency and selectivity of ligand-receptor binding. acs.org By resolving racemic mixtures, researchers have been able to isolate enantiomers with significantly enhanced activity and selectivity for specific enzyme isoforms. acs.orgacs.org

Furthermore, the substitution pattern on the aromatic rings attached to the dihydro-oxadiazole core plays a vital role in determining binding affinity. While electronic effects of substituents can be a factor, steric effects often appear to be more influential in governing the potency of inhibition. acs.org Molecular docking studies are instrumental in understanding these interactions, revealing how different substituents orient themselves within the binding pocket of a receptor and highlighting key interactions that contribute to affinity and selectivity. nih.govmdpi.com

Rational Design of Scaffolds for Enzyme Inhibition Studies

The this compound scaffold has been successfully employed in the rational design of potent and selective enzyme inhibitors. researchgate.netnih.govnih.gov

A notable example is the development of non-ATP-competitive inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2). nih.govacs.org By optimizing a lead compound, a series of dihydrooxadiazoles were discovered that exhibited potent enzymatic activity and good cellular potency. nih.govacs.org This work demonstrates the scaffold's ability to target allosteric binding sites, offering an alternative to traditional ATP-competitive inhibitors. nih.gov

Another significant application is in the design of carbonic anhydrase (CA) inhibitors. acs.org A series of N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids were synthesized and found to be selective inhibitors of the tumor-associated hCA XII isoform. acs.org Computational studies have corroborated these findings, indicating that both the substitution pattern and stereochemistry of the dihydro-oxadiazole ring are key determinants for activity and selectivity towards CA isozymes. acs.org

The scaffold has also been utilized to develop inhibitors for other enzymes, including monoamine oxidase B (MAO-B) and α-glucosidase. acs.orgnih.govnih.gov For MAO-B, 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles have emerged as a promising class of reversible and selective inhibitors. acs.org In the case of α-glucosidase, certain triaryl-dihydro-1,2,4-oxadiazole derivatives have shown potent inhibitory activity, suggesting their potential in managing postprandial hyperglycemia. nih.gov

| Enzyme Target | Scaffold Type | Key Findings |

| MK2 | Dihydrooxadiazole | Identification of potent non-ATP-competitive inhibitors. nih.govacs.org |

| Carbonic Anhydrase XII | N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole | Selective inhibition, with stereochemistry being a key factor. acs.org |

| Monoamine Oxidase B | 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazole | Discovery of reversible and selective inhibitors. acs.org |

| α-Glucosidase | Triaryl-dihydro-1,2,4-oxadiazole | Potent competitive inhibitors with potential for diabetes management. nih.gov |

Exploration of Optical and Electronic Applications (e.g., in dyes, liquid crystals, scintillators)

Beyond its medicinal applications, the 1,3,4-oxadiazole ring, a close relative of the dihydro-oxadiazole, is explored for its potential in materials science due to its desirable optical and electronic properties. sphinxsai.comijrpr.com These properties include excellent thermal and chemical stability, and high photoluminescence quantum yield. nih.gov Derivatives of oxadiazole are utilized in a variety of applications, such as organic light-emitting diodes (OLEDs), laser dyes, optical brighteners, and scintillators. ijrpr.com

The electron-withdrawing nature of the oxadiazole ring makes it a valuable component in conducting systems, where it can enhance the quantum yield of fluorescence and improve molecular stability. ijrpr.com Research into D–π–A (donor-pi-acceptor) substituted bis-1,3,4-oxadiazoles has shown their potential for nonlinear optical (NLO) applications. researchgate.net Theoretical studies have indicated that these molecules can possess significant first and second-order hyperpolarizabilities, making them promising candidates for new electronic and optical materials. researchgate.net While much of this research focuses on the fully aromatic 1,3,4-oxadiazole, the underlying principles of electron delocalization and charge transfer are relevant to the broader class of oxadiazole-containing compounds, including the dihydro derivatives.

Future Trajectories in Dihydro-Oxadiazole Chemistry and Material Science Innovations

The field of dihydro-oxadiazole chemistry is poised for continued growth and innovation. In medicinal chemistry, the focus will likely remain on the development of highly selective and potent therapeutic agents. ijper.org The use of advanced computational tools, such as molecular dynamics simulations, will be crucial in elucidating the intricate details of ligand-receptor interactions and guiding the design of next-generation inhibitors. nih.gov The exploration of this scaffold against a wider range of biological targets, including those involved in parasitic diseases and cancer, is an active area of research. tandfonline.comjneonatalsurg.com

In material science, the unique photophysical properties of oxadiazole derivatives will continue to be exploited. sphinxsai.comnih.gov Future research may focus on fine-tuning the electronic properties of dihydro-oxadiazoles through strategic substitution to create novel materials for optoelectronic devices. The development of new synthetic methodologies that allow for greater control over the structure and properties of these compounds will be essential for advancing both their medicinal and material science applications. japsonline.comresearchgate.net The inherent stability and diverse functionality of the dihydro-oxadiazole core ensure its place as a valuable scaffold in the ongoing quest for new molecules with tailored properties. ijper.orgnih.gov

Q & A

Q. How can 4D-QSAR models improve the design of cannabinoid receptor-targeting this compound derivatives?

- Methodological Answer : 4D-QSAR incorporates conformational ensemble sampling to map ligand-receptor interactions. For example, derivatives with bulky C2 substituents (e.g., isopentyl groups) showed higher binding affinity (ΔG = –9.2 kcal/mol) in molecular dynamics simulations. Validation involves synthesizing top-scoring virtual hits and testing via radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.